3-(2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile
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Description
3-(2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.311. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis of new heterocycles incorporating phthalazine, such as 3-(1,4-Dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile, which were evaluated as antibacterial agents. This underscores the compound's potential in contributing to the development of new antibacterial agents (Khalil, Berghot, & Gouda, 2009).
Heterocyclic Synthesis via Meisenheimer Rearrangement
Another application is found in the synthesis of new ring systems through Meisenheimer rearrangement, showcasing the compound's utility in expanding the diversity of heterocyclic compounds (Bremner et al., 1980).
Electrocyclic Aromatic Substitution
The compound's derivatives have been involved in electrocyclic aromatic substitution by nitrile ylides, further highlighting its role in synthetic chemistry to produce 3H-2-benzazepines, thus broadening the scope of synthetic pathways available for benzazepine derivatives (Groundwater & Sharp, 1992).
Structural and Hydrogen-bonded Assembly Studies
Investigations into benzazepine derivatives also reveal insights into their hydrogen-bonded assembly across various dimensions, providing valuable information on the structural characteristics of these compounds, which is crucial for their potential application in materials science (Guerrero et al., 2014).
Novel Synthesis Approaches
Furthermore, research on the novel synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives emphasizes the compound's contribution to innovative synthetic methods, potentially enhancing the efficiency and yield of targeted heterocyclic compounds (Shaabani et al., 2009).
Properties
IUPAC Name |
3-(2-methyl-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-17(20)19(15-7-4-5-13(9-15)10-18)11-14-6-2-3-8-16(14)21-12/h2-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKLXWOADBJGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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